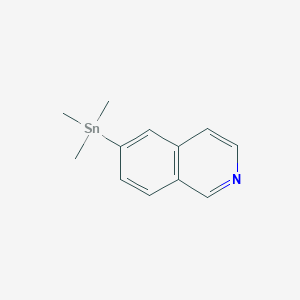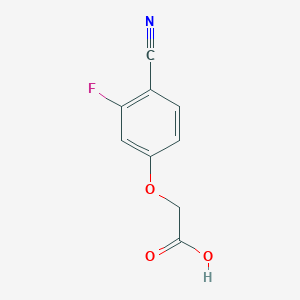
Fmoc-3-amino-4,4,4-trifluorobutyric acid
概要
説明
Fmoc-3-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative commonly used in peptide synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect the amino group during peptide synthesis. The trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid typically involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. The resultant product is then converted to the Fmoc-protected derivative. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with trifluoroethyl iodide. The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid, which is subsequently Fmoc-protected .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated synthesis equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Fmoc-3-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the amino acid, and peptide chains when used in peptide synthesis.
科学的研究の応用
Fmoc-3-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Fmoc-3-amino-4,4,4-trifluorobutyric acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the metabolic stability of the compounds, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being studied.
類似化合物との比較
Similar Compounds
- Fmoc-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- Fmoc-3-amino-4-(3-fluoro-phenyl)-butyric acid
- Fmoc-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-3-amino-4,4,4-trifluorobutyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other bioactive molecules where these properties are desirable.
特性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

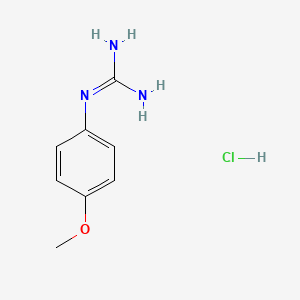
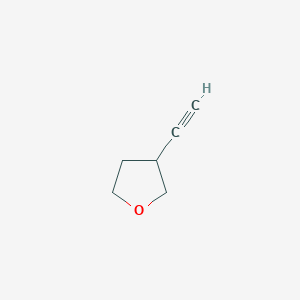
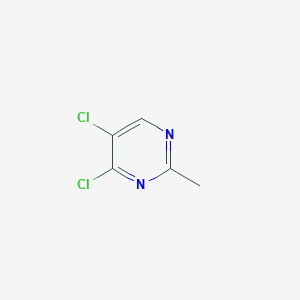
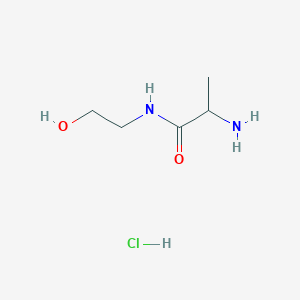


![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)


![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)
